N-(3-chlorophenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
“N-(3-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan-2-carbonyl group: This step usually involves a coupling reaction with a furan-2-carbonyl chloride or similar reagent.
Attachment of the 3-chlorophenyl group: This can be done through a substitution reaction using a 3-chlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: May include furan-2-carboxylic acid derivatives.
Reduction products: May include alcohol derivatives of the original compound.
Substitution products: May include derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying interactions with biological targets.
Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.
Industry: As an intermediate in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a biological response. The pathways involved would be specific to the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
- The presence of the furan-2-carbonyl group may impart unique electronic and steric properties to the compound, affecting its reactivity and interactions with biological targets.
- The 3-chlorophenyl group may also contribute to its distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H17ClN2O3 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-3-1-4-14(11-13)19-16(21)12-6-8-20(9-7-12)17(22)15-5-2-10-23-15/h1-5,10-12H,6-9H2,(H,19,21) |
InChI Key |
CFDCRLJAWLGKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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